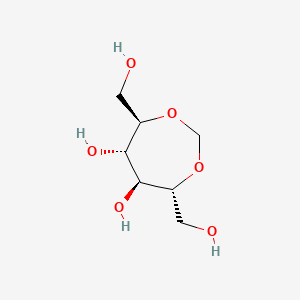

2,5-O-Methylene-D-mannitol

Description

Contextualization within Carbohydrate Chemistry Research

2,5-O-Methylene-D-mannitol holds a specific and important place within the broader context of carbohydrate chemistry. Carbohydrates are recognized as abundant, renewable resources that provide a rich feedstock for sustainable and green chemistry. nih.gov D-mannitol, in particular, is a versatile starting material in organic synthesis due to the homotopic relationship between the upper and lower halves of its carbon chain. blucher.com.br This symmetry simplifies certain synthetic transformations. The introduction of a methylene (B1212753) bridge between the C2 and C5 hydroxyl groups to form this compound creates a more rigid seven-membered 1,3-dioxepane (B1593757) ring system. rsc.orgnih.gov This structural modification is significant as it alters the reactivity and conformational flexibility of the parent mannitol (B672) molecule, offering chemists a unique chiral scaffold for further elaboration. The presence of this dioxepane ring has been shown to influence the complexing abilities of molecules derived from it, a factor attributed to the rigidity of this framework. rsc.org

Historical Perspectives on D-Mannitol Derivatives in Scientific Inquiry

The scientific journey of D-mannitol and its derivatives is deeply rooted in the historical development of organic chemistry. Over a century ago, the pioneering work of Emil Fischer in carbohydrate chemistry laid the groundwork for understanding these polyfunctional natural products. thieme-connect.de Fischer was among the first to strategically use protecting groups, a fundamental concept in modern organic synthesis. thieme-connect.de The development of acetals, such as the isopropylidene and methylene acetals of mannitol, was a critical advancement. These protecting groups allowed for the selective transformation of the multiple hydroxyl groups present in sugar alcohols. The acetolysis of trimethylene-D-mannitol to yield 2,5-methylene-D-mannitol is a classic example of these early transformations that provided access to key synthetic intermediates. acs.org The ability to selectively protect and deprotect hydroxyl groups in mannitol has made it a cornerstone of the "chiral pool," providing readily available, enantiomerically pure starting materials for the synthesis of complex natural products and other chiral molecules. nih.govresearchgate.net

Overview of Current Research Trajectories for this compound

Current research involving this compound is diverse, with significant efforts focused on its application in polymer chemistry and asymmetric synthesis. The rigid, chiral structure of this compound makes it an attractive monomer for the synthesis of novel bio-based polymers. For instance, it has been used to create aliphatic and aromatic polyesters with high glass transition temperatures and specific mechanical properties. nih.govresearchgate.net These materials are of interest for applications where biodegradability and molecular stiffness are important. nih.gov

In the realm of asymmetric synthesis, this compound and its derivatives are being explored for the creation of chiral ligands and auxiliaries for stereoselective reactions. Its C2-symmetric nature is particularly advantageous in this context. rsc.org For example, derivatives of this compound have been used to synthesize trans-fused crown ethers, which have potential applications in molecular recognition and catalysis. rsc.orgrsc.org Furthermore, recent in silico studies have identified this compound as a phytochemical with potential therapeutic applications, highlighting its high binding affinity to certain biological targets. frontiersin.org

Detailed Research Findings

The synthesis and characterization of this compound and its derivatives have been the subject of numerous studies. The data from these studies provide valuable insights into the chemical and physical properties of these compounds.

Physicochemical and Spectroscopic Data of this compound and its Derivatives

The following table summarizes key data from the literature for this compound and some of its important derivatives. This includes information on their synthesis, melting points, and spectroscopic characteristics which are crucial for their identification and application in further research.

| Compound Name | Starting Material | Key Reagents/Steps | Melting Point (°C) | Spectroscopic Data | Reference |

| This compound | Trimethylene-D-mannitol | Acetolysis | - | Not specified in abstract | acs.org |

| 1,6-diazido-1,6-dideoxy-2,5-O-methylene-3,4-O-naphthalene-2,3-diylbis(oxyethyleneoxyethylene)-D-mannitol | Technical D-mannitol | 6 steps | Not specified | MS, IR, 1H, 13C, 14N, 15N NMR | rsc.orgrsc.org |

| 3,4-di-O-acetyl-1,6-diazido-1,6-dideoxy-2,5-O-methylene-D-mannitol | Technical D-mannitol | 6 steps | Not specified | MS, IR, 1H, 13C, 14N, 15N NMR | rsc.orgrsc.org |

| 2,4:3,5-di-O-methylene-D-mannitol | D-mannitol | Protection of primary hydroxyls, then paraformaldehyde | 139-140 | 1H NMR, 13C NMR | scispace.com |

| 2,5-O-Methylene-1,3,4,6-tetra-O-benzyl-D-mannitol | Not specified | Not specified | Not specified | Not specified | sigmaaldrich.com |

Polymorphism and Crystal Structure of this compound

Research has shown that this compound can exist in different polymorphic forms. A study identified two polymorphs of the title compound, (4R,5R,6R,7R)-4,7-bis(hydroxymethyl)-1,3-dioxepane-5,6-diol, which is the systematic name for this compound. nih.gov Both polymorphs were found to have two molecules in the asymmetric unit (Z' = 2) at a temperature of 100 K and are distinguished by their different hydrogen-bonding patterns. nih.gov The seven-membered dioxepane rings in all observed molecules adopt a twist-chair conformation. nih.gov This detailed structural information is critical for understanding the solid-state properties and intermolecular interactions of this compound.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4R,5S,6S,7R)-4,7-bis(hydroxymethyl)-1,3-dioxepane-5,6-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O6/c8-1-4-6(10)7(11)5(2-9)13-3-12-4/h4-11H,1-3H2/t4-,5-,6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBGKIDGPXZLFEC-DBRKOABJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC(C(C(C(O1)CO)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1O[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36566-49-1 | |

| Record name | D-Mannitol, 2,5-O-methylene- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36566-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-O-Methylene-D-mannitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036566491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-O-methylene-D-mannitol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.264 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Derivatization Approaches for 2,5 O Methylene D Mannitol

Established Synthetic Pathways to 2,5-O-Methylene-D-mannitol

The synthesis of this compound can be achieved through various established routes. One common method involves the acetolysis of 1,3:2,5:4,6-tri-O-methylene-D-mannitol. acs.org This process selectively removes the 1,3- and 4,6-methylene groups, yielding the desired 2,5-O-methylene derivative. Another approach involves the direct reaction of D-mannitol with formaldehyde (B43269) to introduce the methylene (B1212753) bridge between the 2nd and 5th hydroxyl groups. ontosight.ai The specific reaction conditions, such as the choice of catalyst and solvent, play a crucial role in determining the yield and purity of the final product.

Targeted Functionalization and Chemical Transformations

The strategic location of the remaining hydroxyl groups on the this compound scaffold allows for a wide range of chemical modifications. These transformations lead to the creation of valuable molecules with diverse applications.

Preparation of Polyurethane Precursors from D-Mannitol Scaffolds

D-mannitol and its derivatives, including this compound, serve as important bio-based precursors for the synthesis of polyurethanes. conicet.gov.aracs.orgbenthamscience.commdpi.comacs.org The hydroxyl groups on the mannitol (B672) backbone can react with diisocyanates to form polyurethane chains. By utilizing this compound, the resulting polyurethanes can exhibit modified properties, such as increased rigidity and altered thermal stability, due to the constrained nature of the mannitol derivative. The synthesis of these polyurethanes often aligns with green chemistry principles by utilizing renewable resources and, in some cases, avoiding the use of toxic phosgene. conicet.gov.ar

Synthesis of Bio-Based Polyester (B1180765) Monomers (e.g., 2,4:3,5-Di-O-methylene-D-mannitol, Manx)

A significant application of D-mannitol derivatization is the synthesis of bio-based polyester monomers. One notable example is 2,4:3,5-di-O-methylene-D-mannitol, often abbreviated as Manx. core.ac.ukresearchgate.netresearchgate.netnih.gov This bicyclic diol is prepared from D-mannitol through a process that involves the acetalization of the secondary hydroxyl groups with formaldehyde. core.ac.uk The resulting Manx monomer, with its two free primary hydroxyl groups, can be polymerized with dicarboxylic acids or their esters to produce polyesters with high glass transition temperatures and thermal stability. core.ac.uknih.gov These bio-based polyesters are of interest as sustainable alternatives to petroleum-derived plastics.

Table 1: Properties of Polyesters Derived from Manx

| Polyester | Monomers | Molecular Weight (Mw, g/mol) | Glass Transition Temperature (Tg, °C) | Thermal Stability (°C) |

|---|---|---|---|---|

| PManxT | Manx, Dimethyl terephthalate | 30,000 - 52,000 | 137 | ~370 |

| PBT-co-ManxT (up to 50% Manx) | 1,4-Butanediol, Manx, Dimethyl terephthalate | 30,000 - 52,000 | 55 - 137 | ~370 |

| PManxS | Manx, Dimethyl succinate | - | 68 | - |

| PBxManxyS | 1,4-Butanediol, Manx, Dimethyl succinate | - | -29 to +51 | - |

Data sourced from multiple studies. core.ac.uknih.gov

Formation of Crown Ethers and Macrocyclic Structures

The chiral nature of D-mannitol and its derivatives, such as this compound, makes them excellent starting materials for the synthesis of chiral crown ethers and other macrocyclic structures. nih.govcapes.gov.brmdpi.comrsc.orgrsc.org These macrocycles are synthesized by reacting the diol functionalities of the mannitol derivative with appropriate linking agents to form the characteristic ring structure. The resulting crown ethers often exhibit enantioselective recognition and catalytic properties, making them useful in asymmetric synthesis and as phase-transfer catalysts. nih.govmdpi.com The rigidity of the this compound framework can influence the complexing abilities of the resulting macrocycles. rsc.org

Generation of Dithioacetal Derivatives

Dithioacetal derivatives of 2,5-anhydro-D-mannose, which can be derived from this compound, are useful intermediates in organic synthesis. cdnsciencepub.com These derivatives are typically formed by reacting the anhydro sugar with a thiol in the presence of an acid catalyst. The dithioacetal group can serve as a protecting group for the aldehyde functionality or as a precursor for further chemical transformations, such as the synthesis of C-nucleoside analogues. cdnsciencepub.com

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound and its derivatives is increasingly being guided by the principles of green chemistry. D-mannitol itself is a renewable feedstock, often sourced from biomass. nih.govmdpi.com Efforts are being made to develop synthetic routes that are more environmentally benign, for instance, by using biocatalytic methods or by avoiding hazardous reagents and solvents. benthamscience.com The use of D-mannitol as a platform molecule for creating valuable chemicals and polymers from renewable resources is a key aspect of sustainable chemistry. nih.govmdpi.com

Yield Optimization and Reaction Efficiency Studies

The synthesis of this compound, a key chiral building block, presents inherent challenges in achieving high yields and reaction efficiency. The primary obstacle lies in the selective protection of the hydroxyl groups at the C2 and C5 positions of D-mannitol, while avoiding the formation of isomeric byproducts and over-acetalization. Research in this area has focused on optimizing reaction conditions and developing efficient synthetic routes to maximize the production of the desired compound.

Furthermore, studies on the synthesis of related mannitol acetals, such as the isopropylidene derivatives, have provided valuable insights into yield optimization. For instance, the synthesis of 1,2:5,6-di-O-isopropylidene-D-mannitol has been shown to be highly dependent on the choice of catalyst and reaction conditions, with yields varying significantly. These findings underscore the importance of a systematic approach to optimizing the synthesis of this compound.

Detailed research findings on the derivatization of this compound highlight the potential for high-yield subsequent reactions. For example, the synthesis of 1,6-di-O-p-bromobenzenesulfonyl-3,4-O-(1-methoxyethylidene)-2,5-O-methylene-D-mannitol has been reported with a 100% yield. google.com Similarly, the oxidative cleavage of a derivative, 1,6-Bis-O-p-(2-methoxyethyl)phenyl-2,5-O-methylene-D-mannitol, to produce 2,2'-O-Methylenebis[3-O-p-(2-methoxyethyl)phenyl-(R)-glyceraldehyde] has been achieved with a high yield of 96.5%. google.com These examples demonstrate that once this compound is obtained in sufficient purity, it can be an efficient precursor for a variety of complex molecules.

The following table summarizes the reported yields for the synthesis and derivatization of related mannitol compounds, providing a reference for the efficiency of these transformations.

| Compound Name | Starting Material(s) | Reported Yield (%) |

| 1,6-di-O-p-bromobenzenesulfonyl-3,4-O-(1-methoxyethylidene)-2,5-O-methylene-D-mannitol | This compound, p-bromobenzenesulfonyl chloride | 100 |

| 2,2'-O-Methylenebis[3-O-p-(2-methoxyethyl)phenyl-(R)-glyceraldehyde] | 1,6-Bis-O-p-(2-methoxyethyl)phenyl-2,5-O-methylene-D-mannitol, lead tetraacetate | 96.5 |

| 1,6-Bis-O-p-(2-methoxyethyl)phenyl-3,4-O-methoxymethylene-2,5-O--methylene-D-mannitol | 1,6-di-O-p-toluenesulfonyl-3,4-O-methoxymethylene-2,5-O-methylene-D-mannitol, p-(2-methoxyethyl)phenol | 91 |

| 1,6-Bis-O-p-(2-methoxyethyl)phenyl-2,5-O-methylene-D-mannitol | 1,6-Bis-O-p-(2-methoxyethyl)phenyl-3,4-O-methoxymethylene-2,5-O--methylene-D-mannitol, formic acid, water | 75 |

| 2,4:3,5-Di-O-methylene-D-mannitol | 1,6-di-O-benzoyl-2,4:3,5-di-O-methylene-D-mannitol, sodium methoxide | 72 |

Advanced Structural Characterization and Stereochemical Investigations

Spectroscopic Analysis for Structural Elucidation (NMR, IR)

Spectroscopic methods are crucial for confirming the molecular structure of 2,5-O-Methylene-D-mannitol and its derivatives. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the connectivity of atoms and the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are powerful tools for elucidating the structure of this compound. The inherent C₂ symmetry of the molecule often simplifies its NMR spectra, with chemically equivalent protons and carbons exhibiting single signals. conicet.gov.ar For instance, in derivatives of this compound, the protons of the methylene (B1212753) group bonded to the phenylcarbonate may show distinct signals. conicet.gov.ar

Detailed ¹H NMR analysis of the ring protons of 1,6-dideoxy-2,5-O-methylene-D-mannitol has been performed by analyzing the AA'BB' system to determine coupling constants. rsc.org These coupling constants provide valuable information about the dihedral angles between vicinal protons, which in turn helps to deduce the conformation of the dioxepane ring. rsc.org For example, the observed coupling constants in some derivatives suggest approximately trans relationships between vicinal protons on the substituted 1,3-dioxepane (B1593757) ring. rsc.org

A study on 1,6-diazido-1,6-dideoxy-2,5-O-methylene-3,4-O-naphthalene-2,3-diylbis(oxyethyleneoxyethylene)-D-mannitol utilized ¹H, ¹³C, ¹⁴N, and ¹⁵N NMR to confirm its perfect C₂-symmetry in solution. rsc.orgrsc.org

Infrared (IR) Spectroscopy:

Infrared spectroscopy is used to identify the functional groups present in this compound. The IR spectrum typically shows characteristic absorption bands for O-H (hydroxyl) and C-O (ether) stretching vibrations. In a study of D-mannitol polymorphs, FTIR spectroscopy highlighted differences in the C-H deformation vibrations region between 1200 and 1400 cm⁻¹. researchgate.net When D-mannitol is heated, new peaks associated with C=O double bonds may appear in the IR spectrum, indicating potential degradation. aimspress.com For derivatives, additional peaks corresponding to other functional groups, such as the azide (B81097) group in 1,6-diazido-1,6-dideoxy-2,5-O-methylene-D-mannitol, are observed. rsc.org

Below is a table summarizing typical spectroscopic data for D-mannitol, the parent compound of this compound.

| Spectroscopic Data for D-Mannitol | |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 1.25 (s, 6 H), 3.35 (m, 2 H), 3.5 (m, 4 H), 3.85 (m, 2 H), 4.45 (t, J = 5.9 Hz, 2 H), 5.1 (d, J = 4.4 Hz, 2 H) orgsyn.org |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 29.1, 64.8, 74.7, 80.9, 110.1 orgsyn.org |

| IR (KBr) | Characteristic peaks for hydroxyl and C-H groups are present. conicet.gov.ar |

Crystallographic Studies: Polymorphism and Crystal Structure Analysis of this compound and its Complexes

Polymorphism:

This compound is known to exist in at least two polymorphic forms at 100 K. nih.govresearchgate.net Polymorphs are different crystalline forms of the same compound that can exhibit distinct physical properties. These two polymorphs of this compound differ in their hydrogen-bonding patterns. nih.gov The parent compound, D-mannitol, is also known to exhibit polymorphism, with at least three common forms: α, β, and δ. mdpi.comresearchgate.net The stability of these polymorphs generally follows the order β > α > δ. mdpi.com

Crystal Structure Analysis:

The crystal structure of this compound reveals that the seven-membered dioxepane ring adopts a twist-chair conformation. nih.gov This has been observed in both of its polymorphs and in its complex with sodium iodide (NaI). nih.gov In the NaI complex, the mannitol (B672) derivative, the sodium cation, and the iodide anion all lie on twofold axes. nih.gov

The crystal structure of a derivative, 1,6-diazido-1,6-dideoxy-2,5-O-methylene-3,4-O-naphthalene-2,3-diylbis(oxyethyleneoxyethylene)-D-mannitol, shows that the molecule exists in a distorted chair conformation. rsc.orgrsc.org

The table below presents crystallographic data for a polymorph of this compound.

| Crystallographic Data for this compound Polymorph | |

| Formula | C₇H₁₄O₆ nih.gov |

| Crystal System | Orthorhombic nih.gov |

| Space Group | P2₁2₁2₁ nih.gov |

| Z' | 2 nih.gov |

| Temperature | 100 K nih.gov |

Conformational Dynamics of the Dioxepane Ring System

Conformational analysis of the dioxepane ring system suggests a pseudorotational itinerary between chair (C) and twist-chair (TC) conformations. rsc.org For 1,6-dideoxy-2,5-O-methylene-D-mannitol, it is predicted that three twist-chair conformations are the predominant contributors to the conformational equilibrium. rsc.org One of these TC conformations possesses a C₂ axis of symmetry, while the other two are degenerate. rsc.org

The twist-chair conformation is a common feature of the dioxepane ring in this compound and its derivatives, as confirmed by X-ray crystallography. nih.gov However, in certain bicyclic derivatives where 1,3-dioxolan rings are trans-fused to the dioxepane ring at the C-3 and C-4 positions, the dioxepane ring may adopt a twist-boat conformation. rsc.org The rigidity of the dioxepane framework can influence the complexing abilities of macrocycles derived from this compound. rsc.orgrsc.org

Stereochemical Control and Chirality in Synthetic Pathways

The inherent chirality of D-mannitol makes it a valuable starting material in asymmetric synthesis, allowing for the preparation of enantiomerically pure compounds. researchgate.netmdpi.comresearchgate.net The stereochemistry of D-mannitol can be used to control the formation of new stereocenters in a predictable manner.

The synthesis of this compound itself involves the selective reaction of the hydroxyl groups of D-mannitol. The stereochemical integrity of the starting material is maintained throughout the synthesis. The C₂ symmetry of D-mannitol is often exploited in synthetic strategies to produce stereoregular polymers and other complex molecules. conicet.gov.ar For example, the use of D-mannitol-derived comonomers with a C₂ axis of symmetry prevents the formation of regioisomers during polymerization, leading to a stereoregular polymer. conicet.gov.ar

In the synthesis of various chiral molecules, D-mannitol serves as a chiral pool starting material. researchgate.nettandfonline.comorganic-chemistry.org For example, a novel stereoselective synthesis of N-Boc-(2S,3S)-3-hydroxy-2-phenylpiperidine was achieved from D-mannitol, where a key step involved the highly stereoselective addition of a phenyl Grignard reagent to an allyl imine derived from D-mannitol. researchgate.net The stereochemistry of the final product is directly related to the stereochemistry of the starting D-mannitol.

The development of chiral ligands for asymmetric catalysis is another area where D-mannitol has proven useful. organic-chemistry.org The synthesis of chiral hydroxyl phospholanes from D-mannitol has led to highly enantioselective catalysts for hydrogenation reactions. organic-chemistry.org

Elucidation of Biological Activities and Molecular Mechanisms of 2,5 O Methylene D Mannitol and Its Derivatives

Biochemical Interactions with Enzymes and Cellular Pathways

The biological effects of 2,5-anhydro-D-mannitol are largely attributed to its ability to be phosphorylated within cells, leading to the formation of metabolites that can interact with and modulate the activity of key enzymes in carbohydrate metabolism.

Once administered, 2,5-anhydro-D-mannitol can be phosphorylated by enzymes such as fructokinase or hexokinase to form 2,5-anhydro-D-mannitol-1-phosphate. This intermediate can be further phosphorylated by phosphofructokinase to yield 2,5-anhydro-D-mannitol-1,6-bisphosphate. These phosphorylated derivatives are structurally similar to intermediates of glycolysis and glycogenolysis, allowing them to act as competitive inhibitors or alternative activators for several key metabolic enzymes.

Research has shown that these phosphate (B84403) esters interfere with glucose metabolism by inhibiting glycogenolysis and gluconeogenesis while stimulating glycolysis in the liver. For instance, 2,5-anhydro-D-mannitol-1-phosphate is an inhibitor of rat liver glycogen (B147801) phosphorylase and phosphoglucomutase. In contrast, the 1,6-bisphosphate derivative acts as an activator for rabbit liver pyruvate (B1213749) kinase and an inhibitor for rabbit liver fructose-1,6-bisphosphatase. This dual action effectively disrupts the normal flux of glucose production and utilization in the liver.

Table 1: Interaction of 2,5-anhydro-D-mannitol Phosphate Esters with Metabolic Enzymes

| Metabolite | Target Enzyme | Effect | Apparent Kᵢ / Kₐ |

| 2,5-anhydro-D-mannitol-1-phosphate | Rat Liver Glycogen Phosphorylase | Inhibition | 0.66 +/- 0.09 mM |

| 2,5-anhydro-D-mannitol-1-phosphate | Rat Liver Phosphoglucomutase | Inhibition | 2.8 +/- 0.2 mM |

| 2,5-anhydro-D-mannitol-1,6-bisphosphate | Rabbit Liver Pyruvate Kinase | Activation | 9.5 +/- 0.9 µM |

| 2,5-anhydro-D-mannitol-1,6-bisphosphate | Rabbit Liver Fructose (B13574) 1,6-bisphosphatase | Inhibition | 3.6 +/- 0.3 µM |

A primary and significant effect of 2,5-anhydro-D-mannitol administration is the reduction of adenosine (B11128) triphosphate (ATP) content within the liver. This occurs because the phosphorylation of the analog traps inorganic phosphate in the form of its phosphate esters, making it unavailable for ATP synthesis. This reduction in hepatic energy status is a critical signal that can trigger physiological responses.

The extent of ATP depletion is heavily influenced by the prevailing metabolic state, which can be altered by diet. Studies on isolated rat hepatocytes have demonstrated that the decrease in ATP is more pronounced in cells from rats fed a high-carbohydrate/low-fat diet compared to those fed a high-fat/low-carbohydrate diet. Feeding a high-fat diet appears to attenuate the effects of 2,5-anhydro-D-mannitol on liver ATP by reducing phosphate trapping, as the liver shifts to favor fat over carbohydrates as its primary energy source.

Table 2: Effect of Diet on Liver ATP Content Following 2,5-anhydro-D-mannitol (2,5-AM) Administration

| Diet Group | Effect of 2,5-AM on Liver ATP | Mechanism |

| High-Carbohydrate / Low-Fat | Significant decrease in ATP content | Greater phosphate trapping and reliance on carbohydrate metabolism |

| High-Fat / Low-Carbohydrate | Attenuated decrease in ATP content | Reduced phosphate trapping; metabolism shifted to favor fatty acid oxidation |

2,5-anhydro-D-mannitol significantly alters the balance of fuel utilization, promoting a shift from carbohydrate oxidation to fatty acid oxidation. Administration of the compound causes a potent and sustained decrease in the respiratory quotient, which indicates a reduced reliance on carbohydrates and an increased utilization of fatty acids for energy. This metabolic shift is accompanied by an increase in plasma free fatty acids and ketone bodies, mimicking a state of food deprivation.

The availability of fat as a fuel source modulates the physiological responses to the compound. For example, in rats adapted to a high-fat diet, which promotes fatty acid oxidation, the typical eating response induced by 2,5-anhydro-D-mannitol is prevented. Conversely, pharmacologically inhibiting fatty acid oxidation with agents like methyl palmoxirate potentiates the effects of 2,5-anhydro-D-mannitol. This demonstrates that the ability of the liver to switch to fatty acid oxidation is a key factor in mitigating the metabolic disruption caused by this fructose analog.

Antimicrobial Potentials of 2,5-O-Methylene-D-mannitol-Derived Compounds

While the metabolic effects of the parent compound have been studied, the antimicrobial properties of its derivatives are less characterized. The following sections address the current state of knowledge regarding the antifungal and antibacterial potential of compounds derived from this compound.

Based on available scientific literature, there is currently no specific research detailing the assessment of antifungal activity for derivatives of this compound. Methodologies such as in silico docking studies, which predict the binding affinity of compounds to fungal enzyme targets like lanosterol (B1674476) 14α-demethylase, and in vitro assays to determine Minimum Inhibitory Concentration (MIC), are standard approaches in the development of novel antifungal agents. However, these techniques have not yet been applied to derivatives of this specific mannitol (B672) compound according to the reviewed literature.

Similarly, there is a lack of specific studies on the synthesis and evaluation of polymeric derivatives of this compound for antibacterial applications. The creation of antibacterial polymers often involves incorporating cationic groups or other known biocidal agents into a polymer backbone. While mannitol and its derivatives can be used to create various polymers, research into the antibacterial properties of such materials derived specifically from this compound has not been reported in the available literature.

Investigation of Biological Effects Relevant to D-Mannitol-Derived Iminosugars (e.g., Glycosidase Inhibition, Anti-HIV, Antitumor, Insecticidal Activity)

D-mannitol-derived iminosugars, such as 2,5-dideoxy-2,5-imino-D-mannitol (DMDP), are analogues of monosaccharides where the endocyclic oxygen is replaced by a nitrogen atom. This structural modification allows them to act as mimics of the natural sugar substrates, leading to the competitive inhibition of various enzymes, particularly glycosidases. This inhibitory action is the foundation for their diverse biological activities.

Glycosidase Inhibition:

A primary and extensively studied biological effect of D-mannitol-derived iminosugars is their potent inhibition of glycosidases. These enzymes are crucial for the breakdown of complex carbohydrates and are involved in numerous physiological and pathological processes. DMDP, a prominent D-mannitol-derived iminosugar, is a powerful inhibitor of β-glucosidase. mdpi.com Its derivatives have also demonstrated significant inhibitory activity against a range of glycosidases. For instance, novel derivatives of DMDP with lipophilic aliphatic or aromatic amides attached to the C-1 position have been shown to inhibit β-glucosidase from Agrobacterium sp. in the nanomolar range. mdpi.com One such coumarin (B35378) derivative is considered among the most active reversible glycosidase inhibitors of the iminoalditol type. mdpi.com

The inhibitory potential of these compounds is not limited to β-glucosidases. For example, 1,5-dideoxy-1,5-imino-D-mannitol has been shown to inhibit both α- and β-D-mannosidases. researchgate.net The Ki values for the inhibition of α-D-mannosidases from various sources and β-D-mannosidase ranged from 70 to 400 microM for this mannitol derivative. researchgate.net

Interactive Data Table: Glycosidase Inhibition by D-Mannitol-Derived Iminosugars

| Compound | Enzyme | Source | Inhibition Constant (Ki) |

| 2,5-dideoxy-2,5-imino-D-mannitol (DMDP) | β-Glucosidase | Agrobacterium sp. | Potent inhibitor |

| C-1 lipophilic amide derivatives of DMDP | β-Glucosidase | Agrobacterium sp. | Nanomolar range |

| 1,5-dideoxy-1,5-imino-D-mannitol | α-D-Mannosidase | Jack beans, almonds, calf liver | 70 - 400 µM |

| 1,5-dideoxy-1,5-imino-D-mannitol | β-D-Mannosidase | Aspergillus wentii | 70 - 400 µM |

Anti-HIV Activity:

The antiviral properties of iminosugars, including those derived from D-mannitol, are largely attributed to their ability to inhibit host α-glucosidases I and II in the endoplasmic reticulum. These enzymes are essential for the proper folding of viral envelope glycoproteins, such as the gp120 and gp41 of the Human Immunodeficiency Virus (HIV). nih.gov By inhibiting these glucosidases, iminosugars disrupt the folding process, leading to misfolded glycoproteins and the production of non-infectious viral particles.

Derivatives of D-mannitol have been investigated for their anti-HIV activity. For instance, a series of 1,2,5,6-tetra-O-alkyl-D-mannitol derivatives have demonstrated sub-micromolar activity against HIV protease, a key enzyme in the viral replication cycle. nih.gov These non-nitrogen containing inhibitors represent a distinct class of anti-HIV agents derived from a D-mannitol scaffold. nih.gov The broad-spectrum antiviral potential of iminosugars suggests that D-mannitol derivatives could be valuable leads in the development of novel anti-HIV therapies. nih.gov

Antitumor Activity:

The potential antitumor activity of D-mannitol-related compounds has been an area of interest. While direct studies on this compound are limited, research on structurally similar iminosugars and other mannose derivatives provides insights. For example, D-mannosamine has shown toxicity towards human malignant T-lymphoid cell lines. nih.gov This suggests that mannose analogues can interfere with the metabolism of cancer cells.

Furthermore, the inhibition of glycosidases by iminosugars can impact cancer progression. Altered glycosylation is a hallmark of cancer, affecting cell adhesion, migration, and metastasis. By modulating glycosylation pathways, iminosugars may exert antitumor effects. While more specific research on the antitumor effects of this compound and its direct iminosugar derivatives is needed, the existing data on related compounds highlight a promising avenue for investigation.

Insecticidal Activity:

2,5-dideoxy-2,5-imino-D-mannitol (DMDP) has been identified as having antifeedant properties against certain insects. researchgate.net This activity is likely due to the inhibition of digestive glycosidases in the insect gut, leading to nutrient deprivation and deterrence from feeding. The ability of DMDP to mimic natural sugars makes it a competitive inhibitor of enzymes responsible for breaking down complex carbohydrates in the insect's diet. This mode of action suggests that D-mannitol-derived iminosugars could be explored as potential bio-insecticides.

Structure-Activity Relationship Studies for Biological Potency

The biological potency of D-mannitol-derived iminosugars is intricately linked to their molecular structure. Structure-activity relationship (SAR) studies aim to understand how modifications to the chemical structure influence biological activity, providing a rational basis for the design of more potent and selective inhibitors.

For Glycosidase Inhibition:

The stereochemistry of the hydroxyl groups on the iminosugar ring is a critical determinant of inhibitory specificity. For an iminosugar to be a potent inhibitor, the arrangement of its hydroxyl groups should closely mimic that of the natural substrate of the target glycosidase. mdpi.com

In the case of DMDP derivatives, modifications at the C-1 position have been shown to significantly impact β-glucosidase inhibitory activity. The introduction of lipophilic aliphatic or aromatic amides at C-1 can lead to a substantial increase in potency, with some derivatives exhibiting nanomolar inhibition constants. nih.govnih.gov This suggests that the active site of the enzyme has a hydrophobic pocket that can be exploited to enhance binding affinity. Conversely, substitutions at the C-1 hydroxymethylene group with fluoro, amino, or methoxyl groups tend to decrease activity. researchgate.net

For Anti-HIV Activity:

SAR studies of iminosugars as anti-HIV agents have revealed several key features for potent activity. The nature of the substituent on the nitrogen atom of the iminosugar ring plays a crucial role. For many iminosugars, N-alkylation can enhance antiviral efficacy.

In the context of D-mannitol derivatives that act as HIV protease inhibitors, the SAR of 1,2,5,6-tetra-O-benzyl-D-mannitol derivatives has been explored. nih.gov These studies focus on optimizing the substituents to achieve better binding to the active site of the HIV protease. Quantitative structure-activity relationship (QSAR) studies on anti-HIV protease inhibitor mannitol derivatives have also been conducted to identify key structural features that correlate with inhibitory activity. researchgate.net

For Antitumor Activity:

While SAR studies for the antitumor activity of D-mannitol-derived iminosugars are not as extensively documented, general principles from related compounds can be inferred. The cytotoxicity of D-mannosamine is potentiated by fatty acids, suggesting that lipophilicity may play a role in its mechanism of action, possibly by facilitating membrane interactions. nih.gov For glycosidase-inhibiting iminosugars with antitumor potential, the SAR would likely follow similar trends as for glycosidase inhibition, with a focus on achieving selectivity for enzymes that are overexpressed or play a critical role in cancer cells.

For Insecticidal Activity:

The insecticidal activity of DMDP is dependent on its ability to effectively inhibit insect glycosidases. Therefore, the SAR for insecticidal activity would parallel that for glycosidase inhibition. Modifications that enhance the binding of the iminosugar to the active site of key insect digestive enzymes would be expected to increase its antifeedant and toxic effects.

Innovations in Materials Science and Polymer Chemistry Utilizing 2,5 O Methylene D Mannitol Scaffolds

Design and Synthesis of Carbohydrate-Based Monomers for Polymerization

The journey from a simple sugar alcohol to a high-performance polymer begins with the strategic design and synthesis of suitable monomers. D-mannitol, with its six hydroxyl groups, requires selective protection to create difunctional monomers suitable for linear polymerization, thereby avoiding the formation of cross-linked networks. A key derivative in this context is 2,4:3,5-di-O-methylene-D-mannitol, often abbreviated as Manx. This bicyclic compound is synthesized from D-mannitol through a process that involves the protection of the secondary hydroxyl groups via acetalization with formaldehyde (B43269). This creates a rigid, fused 1,3-dioxane ring structure, leaving two primary hydroxyl groups available for polymerization.

The C2 symmetry of this mannitol-derived monomer is a crucial feature, as it allows for the synthesis of stereoregular polymers. The equivalence of the two primary hydroxyl groups prevents the formation of regioisomers during polycondensation, leading to polymers with a highly ordered microstructure. This stereochemical control is a significant advantage over many petroleum-based monomers and is central to achieving desirable material properties. Other derivatives of D-mannitol are also synthesized for specific polymerization routes, such as 1,6-diamino-1,6-dideoxy-2,3,4,5-tetra-O-methyl-D-mannitol for polyamides and 1,6-di-O-phenylcarbonyl-2,3,4,5-tetra-O-methyl-D-mannitol for polyurethanes.

Polymerization Techniques and Advanced Polymer Characterization

A variety of polymerization techniques are employed to transform 2,5-O-Methylene-D-mannitol and its derivatives into advanced polymers. These methods are carefully chosen to control the polymer's molecular weight, architecture, and properties. The resulting polymers are then meticulously characterized using a suite of advanced analytical techniques to understand their structure-property relationships. Standard characterization methods include Fourier-transform infrared spectroscopy (FTIR) to confirm functional groups, nuclear magnetic resonance (NMR) spectroscopy for detailed structural analysis, and gel permeation chromatography (GPC) to determine molecular weights and polydispersity. Thermal properties are investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

The synthesis of stereoregular polyurethanes from D-mannitol derivatives leverages the inherent chirality and symmetry of the sugar-based monomers. Novel linear polyurethanes have been successfully prepared by reacting a key comonomer, 1,6-di-O-phenylcarbonyl-2,3,4,5-tetra-O-methyl-D-mannitol, with various diamines, including one synthesized from D-mannitol itself. This approach yields polyurethanes where the stereoregularity is a direct result of the C2 axis of symmetry present in the mannitol-derived monomer.

The polymerization is typically a polycondensation reaction. Optimization of reaction conditions, such as solvent and monomer concentration, is crucial for achieving high molecular weights. For instance, conducting the polymerization in tetrahydrofuran (THF) has been shown to yield more satisfactory results in terms of molecular weight compared to N,N-dimethylformamide (DMF). The resulting optically active polyurethanes exhibit weight-average molecular weights in the range of 18,000 to 25,000 Da. Thermal analysis indicates that these polymers are amorphous materials, with their glass transition temperatures (Tg) being dependent on the structure and length of the diamine component.

2,4:3,5-di-O-methylene-D-mannitol (Manx) has proven to be an exceptional monomer for the synthesis of high-performance bio-based polyesters and for the modification of existing petro-based polymers like poly(butylene terephthalate) (PBT). The high reactivity of its primary hydroxyl groups and the rigidity of its bicyclic structure are key to its utility.

A fully bio-based homopolyester, poly(manx succinate) (PManxS), has been synthesized via melt polycondensation of Manx with dimethyl succinate. Furthermore, random copolyesters have been created by incorporating Manx into poly(butylene succinate) (PBS) and PBT. In the case of PBT modification, Manx is used to replace a portion of the 1,4-butanediol during polymerization with dimethyl terephthalate. These syntheses result in polyesters with weight-average molecular weights ranging from 30,000 to 52,000 g/mol and a random microstructure. The incorporation of the rigid Manx unit significantly enhances the thermal properties of the resulting polymers.

The synthesis of hyperbranched polymers from carbohydrate-based monomers is an area of growing interest due to their unique properties, such as low viscosity and high solubility. Cyclopolymerization is a powerful technique for creating such architectures. This method involves the polymerization of non-conjugated dienes or other monomers with two polymerizable units, where the propagation proceeds via an alternating sequence of intramolecular cyclization and intermolecular addition.

While the direct cyclopolymerization of this compound to form hyperbranched polymers is not extensively documented, the principle has been demonstrated with other mannitol (B672) derivatives. For example, the cyclopolymerization of 1,2:5,6-diepithio-3,4-di-O-methyl-D-mannitol has been shown to produce thiosugar polymers consisting of five-membered ring units. This process proceeds without gel formation, yielding linear polymers with cyclic repeating units. The synthesis of hyperbranched structures typically involves monomers of the ABx type, where A and B are reactive groups that can react with each other. Ring-opening multibranching polymerization of anhydro sugars is another route to hyperbranched carbohydrate polymers. This highlights the potential for designing specific this compound derivatives that could undergo cyclopolymerization to create well-defined hyperbranched architectures.

Photocuring is a rapid and energy-efficient method for fabricating cross-linked polymer networks. In this context, poly(mannitol sebacate) (PMS), a polyester (B1180765) derived from D-mannitol and sebacic acid, can be functionalized to enable photopolymerization. Acrylated PMS (PMS-Ac) is a key macromer that can be used to form three-dimensional networks through photopolymerization.

These networks can be fabricated by exposing a formulation containing the PMS-Ac macromer and a photoinitiator to UV light. The properties of the resulting network can be tailored by incorporating other functional monomers. For instance, the inclusion of an enzymatically synthesized methacrylic monomer with thiazole groups (MTA) can impart specific functionalities to the network. The incorporation of such monomers and subsequent chemical modifications, like quaternization to introduce cationic charges, can influence the mechanical behavior and surface wettability of the networks.

Modulation of Polymer Thermomechanical Attributes and Degradation Profiles

A significant advantage of using this compound and its derivatives in polymer synthesis is the ability to finely tune the thermomechanical properties and degradation profiles of the resulting materials. The rigid bicyclic structure of monomers like 2,4:3,5-di-O-methylene-D-mannitol (Manx) imparts stiffness to the polymer backbone, leading to notable improvements in thermal and mechanical properties.

The incorporation of Manx into polyesters leads to a substantial increase in the glass transition temperature (Tg). For instance, a PBT copolyester containing 40% Manx exhibits a Tg of around 90°C, a significant increase from the Tg of neat PBT. The homopolyester of Manx and dimethyl terephthalate (PManxT) displays an even higher Tg of 137°C. This increase in Tg is directly related to the restriction of chain mobility imposed by the rigid Manx unit.

In terms of mechanical properties, the introduction of Manx into copolyesters generally leads to an increase in tensile strength and elastic modulus, while the elongation at break decreases. This trade-off is typical for materials where rigidity is increased.

The degradation profiles of these bio-based polymers can also be modulated. The presence of ester or urethane linkages makes them susceptible to hydrolytic and enzymatic degradation. For example, aliphatic copolyesters containing Manx have been shown to be enzymatically degraded faster than poly(butylene succinate) (PBS). The hydrophilicity of the polymer, which can be controlled by the choice of comonomers and the presence of protecting groups, also plays a crucial role in the degradation rate. More hydrophilic polyurethanes derived from D-mannitol exhibit faster degradation.

Data Tables

Table 1: Thermal Properties of Polyesters Derived from 2,4:3,5-di-O-methylene-D-mannitol (Manx)

| Polymer | Manx Content (mol%) | Glass Transition Temperature (Tg, °C) | Melting Temperature (Tm, °C) | Decomposition Temperature (Td, °C) |

|---|---|---|---|---|

| PBT | 0 | 55 | 225 | ~370 |

| PBT-co-PManxT | 10 | 65 | 215 | ~370 |

| 20 | 78 | 205 | ~370 | |

| 40 | 90 | 190 | ~370 | |

| 50 | 110 | Amorphous | ~370 | |

| PManxT | 100 | 137 | Amorphous | ~370 |

| PManxS | 100 | 68 | - | - |

| PBS-co-PManxS | 30 | -2 | - | - |

| 70 | 51 | - | - |

Data compiled from multiple sources.

Table 2: Mechanical Properties of PBT Copolyesters with 2,4:3,5-di-O-methylene-D-mannitol (Manx)

| Manx Content (mol%) | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (GPa) |

|---|---|---|---|

| 0 (PBT) | 55 | >300 | 1.2 |

| 10 | 60 | 150 | 1.5 |

| 20 | 65 | 20 | 1.8 |

| 40 | 70 | 5 | 2.0 |

Data represents general trends and may vary based on specific processing conditions.

Control of Glass Transition Temperature (Tg) and Melting Point

The thermal properties of polymers, particularly the glass transition temperature (Tg) and melting point (Tm), are critical determinants of their processing conditions and application range. The incorporation of the this compound scaffold into polymer backbones provides a potent method for modulating these characteristics.

The rigid, bicyclic structure of the mannitol derivative significantly restricts the rotational freedom of the polymer chains. This increased chain stiffness is a primary factor that leads to a higher glass transition temperature, as more thermal energy is required to induce the segmental motion that characterizes the transition from a glassy to a rubbery state mdpi.com. In studies on polyurethanes derived from D-mannitol, it has been shown that the resulting polymers are typically amorphous materials whose Tg values are dependent on the structure and chain length of the diamine co-monomer . This indicates that the Tg can be precisely tuned by adjusting the chemical composition of the copolymer.

For instance, increasing the molar ratio of this compound relative to a more flexible linear diol in a copolyester would systematically increase the Tg of the final material. This relationship allows for the design of materials with specific service temperatures.

While the polymers themselves are often amorphous, the thermal behavior of the monomer is notable. D-mannitol itself is polymorphic, existing in α, β, and δ forms, each with a distinct melting point mdpi.com. The β form is the most stable, with a melting point of 166.5°C mdpi.com. This high melting temperature of the parent compound underscores the thermal stability of the core structure.

Table 1: Illustrative Effect of this compound Content on the Glass Transition Temperature (Tg) of a Hypothetical Copolyester.

| Molar % of this compound | Molar % of Flexible Diol (e.g., 1,6-Hexanediol) | Expected Glass Transition Temperature (Tg) | Expected Physical State at Room Temp. |

|---|---|---|---|

| 0% | 100% | Low | Rubbery or Semi-crystalline |

| 25% | 75% | Intermediate | Tough, flexible plastic |

| 50% | 50% | High | Rigid, glassy plastic |

| 75% | 25% | Very High | Rigid, potentially brittle |

Influencing Crystallinity and Chemical Microstructure

The ability of a polymer to crystallize depends on the regularity of its chain structure, allowing for efficient packing into an ordered lattice. The this compound monomer is itself a crystalline solid with at least two known polymorphs, which differ in their hydrogen-bonding patterns nih.gov. However, when this bulky, stereochemically complex, and non-linear monomer is incorporated into a polymer backbone, it disrupts the chain's ability to pack regularly.

This disruption of chain symmetry and packing efficiency effectively suppresses crystallization, leading to the formation of amorphous materials . Research on polyurethanes synthesized from mannitol derivatives shows they are amorphous, lacking a distinct melting point and instead exhibiting only a glass transition . The introduction of the mannitol scaffold creates a more complex chemical microstructure, preventing the long-range order required for crystalline domains to form.

While D-mannitol in a physical blend can form crystalline structures that create a hierarchical microstructure within a polymer matrix nih.govresearchgate.netucl.ac.uk, covalently incorporating this compound into the main chain has the opposite effect, promoting an amorphous microstructure. This is advantageous for applications requiring optical clarity, as the absence of crystalline domains reduces light scattering.

Enhancements in Mechanical Strength and Elastic Moduli

The mechanical performance of a polymer is directly linked to its molecular structure. The inclusion of rigid units in a polymer backbone is a well-established strategy for enhancing strength and stiffness. The this compound unit serves this purpose effectively.

The inherent rigidity of the fused ring system of the mannitol scaffold imparts significant stiffness to the polymer chain. This reduces the polymer's ability to deform under load, thereby increasing its elastic modulus (also known as Young's modulus) and tensile strength researchgate.net. Furthermore, the secondary hydroxyl groups present on the mannitol unit are capable of forming strong intermolecular hydrogen bonds. These interactions act as physical cross-links, further reinforcing the material by holding the polymer chains together more tightly. This dual effect—a rigid backbone combined with strong intermolecular forces—results in materials with significantly improved mechanical properties compared to analogous polymers made from flexible, linear monomers.

Table 2: Expected Influence of this compound on Polymer Mechanical Properties.

| Property | Polymer with Flexible Linear Diol | Polymer with this compound | Governing Structural Factor |

|---|---|---|---|

| Elastic Modulus | Low | High | Rigid monomer structure |

| Tensile Strength | Moderate | High | Rigid backbone and hydrogen bonding |

| Elongation at Break | High | Low | Reduced chain mobility |

Biodegradability and Biocompatibility Assessments of Novel Polymers

For materials intended for biomedical applications, biodegradability and biocompatibility are paramount. Polymers derived from natural sources like mannitol are often presumed to possess these qualities researchgate.netmdpi.com. The rationale is that biological systems have metabolic pathways to recognize and break down these naturally-derived structures.

The biodegradability of polymers containing this compound is strongly linked to their hydrophilicity. The presence of free hydroxyl groups on the mannitol moiety increases the polymer's affinity for water. This is a critical factor, as hydrolytic or enzymatic degradation often requires water to access the polymer chains upc.edu. Studies on D-mannitol-based polyurethanes have shown that increased hydrophilicity leads to a faster degradation rate upc.edu. Therefore, polymers rich in mannitol units are expected to be more susceptible to degradation under physiological conditions.

Biocompatibility refers to the ability of a material to perform its desired function without eliciting an undesirable local or systemic response from the host body researchgate.net. As D-mannitol is a naturally occurring sugar alcohol that is well-tolerated by the human body, polymers based on its derivatives are excellent candidates for biocompatible materials. The degradation products would be the mannitol derivative and other non-toxic small molecules, minimizing the risk of adverse tissue reactions. However, it is essential that any new polymer be subjected to rigorous in vitro and in vivo testing to confirm its biocompatibility and degradation profile for a specific application researchgate.netmdpi.com.

Computational and Theoretical Perspectives on 2,5 O Methylene D Mannitol

Molecular Docking and Ligand-Receptor Binding Affinity Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for estimating the binding affinity of a ligand to its target receptor.

While specific molecular docking studies focusing exclusively on 2,5-O-Methylene-D-mannitol are not extensively detailed in available research, studies on closely related analogs like 2,5-anhydro-D-mannitol provide a framework for how such analyses would be conducted. For instance, molecular docking has been employed to understand the interactions of 2,5-anhydro-D-mannitol derivatives with the GLUT5 transporter, which is implicated in fructose (B13574) uptake in cancer cells. nih.gov In these studies, the ligand structures are first built and their energy minimized using force fields like MMFF94x. nih.gov Docking simulations then predict binding modes and energies, helping to rationalize the observed inhibitory activities. nih.govmdpi.com

A hypothetical docking study on this compound would involve:

Preparation of the Receptor: A 3D structure of a target protein would be obtained from a database like the Protein Data Bank (PDB).

Preparation of the Ligand: The 3D structure of this compound would be generated and optimized.

Docking Simulation: Software like AutoDock would be used to fit the ligand into the receptor's binding site, generating multiple possible binding poses. mdpi.com

Scoring and Analysis: The generated poses would be ranked based on a scoring function that estimates binding affinity (e.g., in kcal/mol). The best-docked poses reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. researchgate.net

The results of such an analysis would be presented in a table format, detailing the binding energy and the specific amino acid residues involved in the interaction.

Table 1: Illustrative Molecular Docking Results for a Ligand

| Target Receptor | Ligand | Binding Energy (kcal/mol) | Interacting Residues (Hydrogen Bonds) | Interacting Residues (Hydrophobic) |

|---|---|---|---|---|

| Hypothetical Kinase | This compound | -7.5 | ASN 220, LYS 211 | VAL 73, TRP 93, MET 67 |

| GLUT5 Transporter | 2,5-Anhydro-D-mannitol (Analog) | -6.8 | GLN 167, ASN 321 | PHE 25, TRP 420 |

Molecular Dynamics Simulations of Compound Interactions

Molecular Dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules. These simulations provide detailed information on the conformational changes and stability of complexes over time, which is something static docking models cannot capture.

For derivatives of D-mannitol, MD simulations have been used to gain deeper insight into hexose-GLUT interactions, clarifying the preference of certain ligands for the GLUT5 transporter. nih.gov Simulations of D-mannitol in aqueous solutions have also been performed to understand how the solvent affects its conformation. rsc.org These studies show that while D-mannitol is bent in a vacuum, it adopts a more planar, zig-zag configuration in water, a change driven by specific solute-solvent interactions. rsc.org

An MD simulation of this compound within a biological system (e.g., bound to a receptor) or a material system (e.g., in a polymer matrix) would typically involve:

System Setup: Placing the molecule in a simulated environment, such as a box of water molecules, to mimic physiological conditions.

Simulation Run: Solving Newton's equations of motion for the system over a period of time (nanoseconds to microseconds).

Trajectory Analysis: Analyzing the resulting trajectory to understand dynamic behavior, conformational stability, root-mean-square deviation (RMSD), and specific interactions.

These simulations could reveal how the dioxepane ring of this compound flexes and interacts with its surroundings, providing a dynamic view of its behavior that is critical for understanding its function.

Table 2: Parameters from a Typical Molecular Dynamics Simulation

| System | Simulation Time (ns) | Force Field | Key Analyzed Metric | Finding |

|---|---|---|---|---|

| This compound in Water | 100 | GROMOS 54A7 | Radius of Gyration | Stable conformation with minimal fluctuation |

| D-Mannitol in Water (Reference) | 50 | AMBER | End-to-end distance | Adopts a planar zig-zag configuration rsc.org |

| 2,5-Anhydro-D-mannitol-GLUT5 Complex | 200 | CHARMM36 | RMSD of Ligand | Stable binding within the receptor pocket nih.gov |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, often based on Density Functional Theory (DFT), are used to investigate the electronic structure of molecules. These calculations can predict various properties, including molecular orbital energies (like HOMO and LUMO), electrostatic potential, and chemical reactivity.

For molecules containing methylene (B1212753) groups, quantum chemical calculations have been used to determine the potential energy curves for different electronic configurations and geometries. roaldhoffmann.com Such studies help in understanding the stability and preferred conformations of the molecule. Theoretical investigations on organochalcogenide complexes have utilized DFT to characterize electronic structures and predict properties like HOMO-LUMO energy gaps, which are crucial for understanding their optical and electronic behavior. mdpi.com

A quantum chemical study of this compound would calculate:

Optimized Geometry: The most stable 3D arrangement of its atoms.

Electronic Properties: The distribution of electrons, dipole moment, and molecular orbital energies.

Reactivity Descriptors: Fukui functions or electrostatic potential maps to predict sites susceptible to nucleophilic or electrophilic attack.

These calculations would provide fundamental insights into the intrinsic chemical nature of this compound, helping to predict its reactivity in various chemical environments.

Predictive Modeling for Polymorphic Behavior and Crystal Growth

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs can have distinct physical properties, such as solubility and stability. Predictive modeling aims to foresee which polymorphic forms are likely to appear under specific conditions.

Research has identified two polymorphs of this compound. nih.gov Both crystallize with two independent molecules in the asymmetric unit (Z' = 2) at 100 K and are differentiated by their hydrogen-bonding patterns. nih.gov This experimental finding provides a basis for computational modeling. Predictive models for D-mannitol, a well-studied polymorphic compound with at least three forms (α, β, and δ), often use molecular dynamics simulations to understand nucleation from solution and the influence of additives. acs.orgmdpi.com These models can help rationalize why a particular polymorph is favored under certain crystallization conditions. tudelft.nl

For this compound, predictive modeling could be used to:

Simulate Crystal Nucleation: Model the initial stages of crystal formation from a supersaturated solution to understand the kinetic factors favoring one polymorph over another.

Calculate Lattice Energies: Determine the relative thermodynamic stabilities of the known and other hypothetical polymorphs.

Predict Crystal Morphology: Use models like Bravais-Friedel-Donnay-Harker (BFDH) to predict the final crystal shape.

Table 3: Crystallographic Data for the Polymorphs of this compound

| Parameter | Polymorph I | Polymorph II |

|---|---|---|

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁ | P2₁2₁2₁ |

| Z' (molecules in asymmetric unit) | 2 | 2 |

| Key Differentiating Feature | Unique hydrogen-bonding pattern | Different hydrogen-bonding network from Polymorph I |

Note: This table is illustrative, based on the finding that two polymorphs exist and differ in hydrogen bonding. nih.gov Specific cell parameters would be derived from detailed crystallographic studies.

Emerging Research Frontiers and Interdisciplinary Applications of 2,5 O Methylene D Mannitol

Utilization in Isotopic Labeling for Metabolic and Pharmacokinetic Research

Isotopic labeling is a critical technique in modern drug discovery and development, used to elucidate a compound's metabolic fate, distribution, bioavailability, and potential toxicity. iris-biotech.de This process involves replacing one or more atoms of a molecule with their stable (non-radioactive) heavy isotopes, such as Deuterium (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N). iris-biotech.deeuropa.eu These labeled molecules are chemically identical to their unlabeled counterparts but can be distinguished and quantified using mass spectrometry. iris-biotech.de This allows researchers to trace the absorption, distribution, metabolism, excretion, and toxicology (ADMET) profile of a new chemical entity, which is a crucial step in preclinical studies. iris-biotech.de

While direct research on the isotopic labeling of 2,5-O-Methylene-D-mannitol is not extensively documented in the provided results, the established methodologies are broadly applicable. For a compound like this compound, introducing ¹³C or ²H isotopes would enable precise tracking of its journey through a biological system. For instance, ¹³C-labeled mannitol (B672) has been used to study pharmacokinetic profiles in mice. researchgate.net Such studies help determine key parameters like the rate of absorption, tissue distribution, the chemical identity of metabolites, and the rate of clearance from the body. researchgate.net This information is vital for understanding how the chemical structure of this compound influences its behavior in vivo compared to its parent compound, D-mannitol. The use of stable isotopes has become more common than radioisotopes due to their increased safety and availability. iris-biotech.de

Table 1: Common Stable Isotopes in Drug Metabolism Studies

| Isotope | Natural Abundance (%) | Application in Research |

|---|---|---|

| ²H (Deuterium) | 0.015 | Used as a tracer to study metabolic pathways and pharmacokinetics. Can sometimes alter metabolic rates (isotopic effect). iris-biotech.deeuropa.eu |

| ¹³C | 1.10 | Widely used for tracing metabolic fate of drugs and endogenous molecules without significantly altering chemical properties. iris-biotech.denih.gov |

| ¹⁵N | 0.366 | Incorporated into nitrogen-containing compounds to study their metabolism and distribution. iris-biotech.de |

Influence on Formulation Rheology and Microstructure in Pharmaceutical Excipient Research

D-mannitol is a widely utilized excipient in the pharmaceutical industry, serving as a diluent, bulking agent, and stabilizer in various dosage forms, particularly solid tablets. mdpi.comsigmaaldrich.compharmaexcipients.com Its influence on the rheology (flow behavior) and microstructure of formulations is a key area of research. Studies on non-aqueous Carbopol microgels show that D-mannitol's effect is highly dependent on its physical state. pharmaexcipients.comnih.gov When fully dissolved, D-mannitol does not significantly alter the rheological behavior of the dispersion. nih.govresearchgate.net However, when present in its crystalline form, it creates a hierarchical structure where the smaller Carbopol particles agglomerate around the larger mannitol crystals. pharmaexcipients.comnih.gov This microstructure results in higher elasticity at very small deformations but leads to a fragile yielding process at intermediate strains. pharmaexcipients.comresearchgate.net

D-mannitol exists in several polymorphic forms (α, β, and δ), with the β form being the most stable and commonly used. mdpi.comsigmaaldrich.com Each polymorph has distinct physicochemical properties, such as morphology, stability, and solubility, which directly impact the manufacturing process and final product quality. mdpi.com For instance, the δ form exhibits enhanced plastic deformability, making it superior for roll compaction and tableting. mdpi.com

The modification of D-mannitol to this compound, involving the introduction of a methylene (B1212753) bridge, would fundamentally alter its molecular structure. This change would likely impact its crystal packing, solubility, and interactions with other formulation components. The increased rigidity of the methylene-bridged structure could lead to different polymorphic forms and mechanical properties compared to unmodified D-mannitol, thereby influencing the rheology and microstructure of pharmaceutical formulations in novel ways.

Table 2: Physicochemical Properties of D-mannitol Polymorphs

| Property | α Form | β Form | δ Form |

|---|---|---|---|

| Crystal System | Orthorhombic | Orthorhombic | Orthorhombic |

| Melting Point (°C) | 166.5 | 166.0 | 167.0 |

| Relative Stability | Metastable | Stable | Metastable |

| Solubility in Water ( g/100g ) | 26.9 | 21.6 | 30.2 |

| Particle Morphology | Prismatic | Prismatic | Needle-like |

Data sourced from a 2021 review on D-mannitol crystals. mdpi.com

Future Directions in Sustainable Chemistry and Bio-based Material Innovation

A significant frontier for mannitol derivatives lies in the advancement of sustainable chemistry and the creation of bio-based materials. bio.news D-mannitol, derivable from renewable resources like fructose (B13574) through fermentation, serves as a valuable bio-based building block. nih.govgoogle.com Research has demonstrated the successful use of a related compound, 2,4:3,5-di-O-methylene-D-mannitol (Manx), to synthesize novel aliphatic polyesters. researchgate.net This bicyclic derivative provides enhanced rigidity and high reactivity in polycondensation reactions, offering advantages over other bio-based diols like isosorbide. researchgate.net

A fully bio-based homopolyester, synthesized from Manx and dimethyl succinate, exhibits a high glass transition temperature (Tg = 68 °C), good thermal stability, and enhanced sensitivity to enzymatic degradation by lipases. researchgate.net These properties make such polyesters highly promising for applications where biodegradability and molecular stiffness are required. researchgate.net Furthermore, by creating random copolyesters using Manx and 1,4-butanediol, researchers can systematically tune the material's properties. The glass transition temperature of these copolyesters increases steadily with higher Manx content, ranging from -29 °C to +51 °C. researchgate.net

The development of materials from this compound and its isomers represents a key direction in reducing reliance on fossil fuels for chemical production. bio.news These sugar-based derivatives can be used to create a new generation of sustainable polymers, coatings, and adhesives with unique properties, contributing to the growth of a circular economy. bio.newsresearchgate.net

Table 3: Properties of Bio-based Polyesters Derived from a D-mannitol Derivative (Manx)

| Polymer Composition | Glass Transition Temp. (Tg) | Melting Temp. (Tm) | Degradation Temp. (Td) |

|---|---|---|---|

| PBS (Poly(butylene succinate)) | -29 °C | 114 °C | 391 °C |

| Copolyester (25% Manx) | -9 °C | 99 °C | 379 °C |

| Copolyester (50% Manx) | +12 °C | 100 °C | 375 °C |

| Copolyester (75% Manx) | +32 °C | 102 °C | 363 °C |

| Homopolyester (100% Manx) | +68 °C | N/A (Amorphous) | 344 °C |

Data adapted from research on bio-based aliphatic polyesters. researchgate.net

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing 2,5-O-Methylene-D-mannitol, and how can purity be validated?

- Methodological Answer : Synthesis typically involves the selective protection of mannitol hydroxyl groups using methylene-bridging reagents under anhydrous conditions. Characterization requires nuclear magnetic resonance (NMR) to confirm the methylene bridge at the 2,5-positions (¹H NMR: δ ~4.8–5.2 ppm for acetal protons; ¹³C NMR: δ ~95–105 ppm for the methylene carbon). High-performance liquid chromatography (HPLC) with refractive index detection or evaporative light scattering (ELS) can assess purity (>98%). Cross-validation with mass spectrometry (MS) ensures molecular integrity .

Q. Which analytical techniques are optimal for distinguishing this compound from structural analogs like 2,5-anhydro-D-mannitol?

- Methodological Answer : Infrared (IR) spectroscopy identifies functional groups (e.g., absence of free hydroxyls in the methylene-protected form). NMR is critical for positional isomer differentiation: this compound shows distinct acetal resonances, while 2,5-anhydro derivatives exhibit ring-opening artifacts under acidic conditions. X-ray crystallography provides definitive structural confirmation .

Q. How can enzymatic assays be adapted to quantify this compound in biological matrices?

- Methodological Answer : Polyol-specific dehydrogenases (e.g., mannitol 2-dehydrogenase from Pseudomonas fluorescens) can oxidize free mannitol but may lack activity toward methylene-protected forms. Pre-treatment with acid hydrolysis (0.1 M HCl, 80°C, 1 hr) releases mannitol for enzymatic quantification. Validate specificity using spiked controls and compare results with HPLC-MS for accuracy .

Advanced Research Questions

Q. What mechanistic insights link this compound to hepatic ATP depletion, and how can conflicting metabolic data be resolved?

- Methodological Answer : Studies on analogs like 2,5-anhydro-D-mannitol (2,5-AM) show hepatic phosphate trapping via phosphorylation, reducing ATP and inorganic phosphate (Pi) levels . For this compound, use ³¹P NMR to track ATP/Pi dynamics in perfused liver models. Address contradictions (e.g., species-specific enzyme activity) by comparing rodent vs. human hepatocyte assays and controlling for mitochondrial uncoupling agents. Include isotopically labeled tracers (e.g., ¹³C-mannitol) to map metabolic flux .

Q. How does this compound influence osmotic regulation in cell-based studies, and what experimental controls mitigate confounding variables?

- Methodological Answer : Use cell lines (e.g., renal MDCK or hepatic HepG2) exposed to hyperosmotic stress. Measure cell volume via calcein fluorescence quenching or impedance-based assays. Control for off-target effects by co-administering osmoprotectants (e.g., betaine) and validate with knockout models (e.g., aquaporin-deficient cells). Parallel experiments with unprotected mannitol isolate methylene-specific effects .

Q. What strategies resolve discrepancies in the compound’s stability under physiological vs. in vitro conditions?

- Methodological Answer : Simulate physiological pH (7.4) and temperature (37°C) to assess hydrolysis kinetics via HPLC. Compare stability in serum-containing media (enzymatic degradation) vs. buffer-only systems. For in vivo studies, employ bile-duct cannulated models to distinguish hepatic vs. systemic metabolism. Use deuterated methylene groups to track degradation pathways via MS/MS .

Methodological Considerations

- Data Validation : Always cross-reference NMR, MS, and enzymatic assay results to confirm structural and metabolic claims.

- Conflict Resolution : Replicate studies using orthogonal techniques (e.g., isotopomer analysis vs. enzyme inhibitors) to address literature discrepancies.

- Ethical Compliance : Adhere to safety protocols (e.g., S24/25 for skin/eye protection) when handling lab-synthesized or commercial compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.